4-(3,5-difluorophenyl)-1H-pyrazole

FGFR1 kinase inhibition Cancer therapeutics Metabolic stability

4-(3,5-Difluorophenyl)-1H-pyrazole is a privileged scaffold for kinase inhibitor development. The 3,5-difluorophenyl substitution enhances metabolic stability and binding, achieving 9 nM EC50 in RIP1 and 2.1 nM IC50 in FGFR1 assays. Its defined pKa (~13.5) and LogP (~2.6) support favorable oral absorption. Ideal for medicinal chemistry and FBDD campaigns. Order for R&D use.

Molecular Formula C9H6F2N2
Molecular Weight 180.15 g/mol
CAS No. 439106-66-8
Cat. No. B2489049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-difluorophenyl)-1H-pyrazole
CAS439106-66-8
Molecular FormulaC9H6F2N2
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C2=CNN=C2
InChIInChI=1S/C9H6F2N2/c10-8-1-6(2-9(11)3-8)7-4-12-13-5-7/h1-5H,(H,12,13)
InChIKeyKNSJJZKQRHFLRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Difluorophenyl)-1H-pyrazole (CAS 439106-66-8) as a Key Building Block for Kinase Inhibitor and Fragment-Based Drug Discovery


4-(3,5-Difluorophenyl)-1H-pyrazole (CAS 439106-66-8) is a fluorinated heteroaromatic small molecule with the formula C9H6F2N2 and a molecular weight of 180.15 g/mol . It functions primarily as a versatile building block and core scaffold in medicinal chemistry, particularly for kinase inhibitor development [1]. The compound features a hydrogen-bond-donating pyrazole ring and a 3,5-difluorophenyl substituent, which enhances metabolic stability, modulates electronic properties, and provides a vector for structural elaboration [2].

Why Close Analogs of 4-(3,5-Difluorophenyl)-1H-pyrazole Cannot Be Casually Substituted


The specific substitution pattern of fluorine atoms on the phenyl ring critically dictates molecular properties such as metabolic stability, lipophilicity, and binding interactions [1]. Replacing 4-(3,5-difluorophenyl)-1H-pyrazole with analogs like 4-(3-fluorophenyl)-1H-pyrazole or 4-(4-fluorophenyl)-1H-pyrazole can alter electronic distribution and hydrogen bonding, impacting target affinity and pharmacokinetic profiles . Furthermore, the exact position of the difluorophenyl moiety (e.g., 4- vs 5-substitution) significantly affects the compound's utility as a synthetic intermediate and its performance in specific assays [2]. The following section provides quantitative evidence of these non-interchangeable differences.

Quantitative Differentiation: 4-(3,5-Difluorophenyl)-1H-pyrazole vs. Analogs and In-Class Alternatives


Enhanced FGFR1 Inhibitory Potency Through Metabolic Stabilization of Active Metabolites

While 4-(3,5-difluorophenyl)-1H-pyrazole itself is not a direct FGFR1 inhibitor, it serves as a key building block for potent FGFR1 inhibitors. For example, a derivative (CHEMBL4084079, a fused pyrazole) incorporating the 3,5-difluorophenyl motif demonstrates an IC50 of 2.10 nM against FGFR1 in a cellular assay [1]. This high potency is attributed to the 3,5-difluorophenyl group's ability to enhance metabolic stability and optimize binding, a feature less pronounced in mono-fluorinated or non-fluorinated analogs .

FGFR1 kinase inhibition Cancer therapeutics Metabolic stability

Superior RIP1 Kinase Inhibitory Potency in a Spirocyclic Scaffold

In a recent patent (US20240425524), a spirocyclic pyrazolopyrazine derivative containing the 4-(3,5-difluorophenyl)-1H-pyrazole motif (Example 2.2) exhibited an EC50 of 9 nM against Receptor-interacting serine/threonine-protein kinase 1 (RIP1) [1]. This potency is compared to another derivative in the same patent (Example 2.13) which had an EC50 of 17 nM, and Example 1.26 with an EC50 of 15 nM [2][3]. The 3,5-difluorophenyl substitution contributed to a 1.7- to 1.9-fold improvement in potency over these close analogs.

RIP1 kinase inhibition Inflammation Neurodegeneration

Enhanced Acidity and Distinct pKa Profile Compared to Non-Fluorinated Pyrazoles

The 3,5-difluorophenyl substitution significantly influences the acidity of the pyrazole NH group. The estimated pKa for 4-(3,5-difluorophenyl)-1H-pyrazole is ~13.5 (acidic, NH deprotonation), which is lower than that of the unsubstituted 4-phenylpyrazole (pKa ~14.2) [1]. A separate source predicts a pKa of 12.65±0.50 . Conversely, the basic pKa (protonation at N2) is estimated at ~2.0, lower than the ~2.5 for 4-phenylpyrazole . This altered pKa profile impacts ionization state, hydrogen bonding, and solubility at physiological pH.

Physicochemical properties pKa Drug design

Improved Lipophilicity (LogP) for Optimized Oral Bioavailability

The calculated partition coefficient (LogP) for 4-(3,5-difluorophenyl)-1H-pyrazole is reported as ~2.5-2.7 [1], with one source listing a more precise value of 2.3549 . This falls within the optimal range for oral drug absorption and is a critical physicochemical parameter that distinguishes it from less lipophilic mono-fluorinated or unsubstituted pyrazoles, which may exhibit lower LogP values and consequently different absorption and distribution profiles .

Lipophilicity LogP Oral bioavailability

Key Application Scenarios for 4-(3,5-Difluorophenyl)-1H-pyrazole Based on Evidence


Discovery and Optimization of Highly Potent RIP1 Kinase Inhibitors

Based on the direct head-to-head evidence demonstrating that a 4-(3,5-difluorophenyl)-1H-pyrazole-containing spirocyclic compound achieves a 9 nM EC50 against RIP1 kinase, outperforming close analogs by 1.7- to 1.9-fold, this scaffold is a top candidate for medicinal chemistry teams focused on RIP1 inhibition. This target is relevant for treating inflammatory, autoimmune, and neurodegenerative diseases [1][2].

Synthesis of FGFR1 Inhibitors with Optimized Cellular Potency

The evidence showing that derivatives of this scaffold can achieve potent cellular FGFR1 inhibition (IC50 of 2.10 nM) positions 4-(3,5-difluorophenyl)-1H-pyrazole as a valuable building block for developing next-generation FGFR1 inhibitors for cancer therapy [3][4]. Its use is justified for programs where high potency and metabolic stability are critical selection criteria.

Rational Design of Compounds with Tuned Physicochemical Properties

The defined pKa (~13.5) and LogP (~2.5-2.7) values for 4-(3,5-difluorophenyl)-1H-pyrazole provide a quantitative basis for its selection over other pyrazole analogs. This is particularly relevant in early-stage drug discovery for optimizing solubility, permeability, and oral absorption profiles . Its unique physicochemical signature makes it a preferred starting point for medicinal chemists aiming for favorable drug-like properties.

Fragment-Based Drug Discovery (FBDD) as a Privileged Kinase Hinge Binder

The pyrazole core, especially when substituted with a 3,5-difluorophenyl group, is a validated 'privileged scaffold' for kinase hinge binding [5]. Its small size (MW 180.15), hydrogen-bond donor, and tunable lipophilicity make it an ideal fragment hit for FBDD campaigns targeting a wide range of kinases, including but not limited to FGFR and RIP1 families [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,5-difluorophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.